3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11FO4. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 4-methoxycarbonylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-fluorobenzoic acid with 4-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Esters: Formed through esterification reactions with alcohols.
Alcohols: Obtained through reduction of the carboxylic acid group.
Scientific Research Applications
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Materials Science: Employed in the design and synthesis of novel materials with specific properties.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Shares the fluorine atom but lacks the methoxycarbonyl group.
4-Methoxycarbonylphenylboronic Acid: Contains the methoxycarbonyl group but lacks the fluorine atom.
3-Fluoro-4-methoxybenzoic Acid: Similar structure but with a different substitution pattern.
Uniqueness
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-fluoro-4-(4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(14(17)18)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKXVNANIOIYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690708 |
Source
|
Record name | 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-28-2 |
Source
|
Record name | 2-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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